8-Bromo-[1,2,4]triazolo[4,3-A]pyridine
Overview
Description
“8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound that is part of the triazolopyridine family . It is a pale yellow solid .
Synthesis Analysis
The synthesis of “8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” has been reported in the literature . The yield of the synthesis was reported to be 92% .Molecular Structure Analysis
The molecular structure of “8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” has been studied using various techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” have been studied . The compound has been found to participate in various chemical reactions.Physical And Chemical Properties Analysis
“8-Bromo-[1,2,4]triazolo[4,3-A]pyridine” is a pale yellow solid with a melting point of 188-189°C . Its molecular weight is 198.02 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine: is a valuable intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The presence of nitrogen atoms within the heterocycle makes these compounds particularly interesting for their biological activities . This compound can be used to create diverse structures that are foundational in developing new drugs and treatments.
Catalyst-Free Synthesis Methods
Recent advancements have enabled the catalyst-free synthesis of triazolopyridines, which is an eco-friendly and cost-effective method. The use of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine in microwave-mediated, catalyst-free synthesis demonstrates broad substrate scope and good functional group tolerance, making it a versatile reagent in organic synthesis .
Biological Activity
The triazolopyridine core structure is known to exhibit a wide range of biological activities8-Bromo-[1,2,4]triazolo[4,3-a]pyridine derivatives have been studied for their potential as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, which are important targets in drug discovery for treating various diseases .
Cardiovascular and Diabetes Treatment
Compounds derived from 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine have been utilized in the treatment of cardiovascular disorders and type 2 diabetes. Their ability to modulate biological pathways relevant to these diseases makes them significant in the search for new therapeutic agents .
Material Science Applications
Beyond its medicinal applications, 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine also finds use in material sciences. Its derivatives can be used to develop new materials with unique properties, potentially useful in various industrial applications .
Antibacterial and Antifungal Properties
The structural motif of triazolopyridines, including those derived from 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine , has shown promising antibacterial and antifungal properties. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tumor activity against various cancer cell lines and inhibit certain enzymes .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to impact various cellular pathways .
Result of Action
Similar compounds have been reported to exhibit anti-tumor activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXAZVRSJKLGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712433 | |
Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine | |
CAS RN |
1126824-74-5 | |
Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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